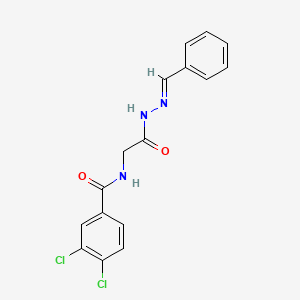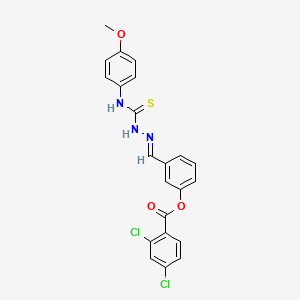![molecular formula C24H19BrClN3O2S2 B12009439 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 618880-55-0](/img/structure/B12009439.png)
2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a complex organic molecule with the following chemical formula:
C24H18BrClFN3O2S2
. - It belongs to the class of benzothienopyrimidines and contains both heterocyclic and aromatic moieties.
- The compound’s structure includes a bromophenyl group, a thieno[2,3-D]pyrimidine ring, and a chlorophenylacetamide fragment.
Vorbereitungsmethoden
- Synthetic Routes :
- One synthetic route involves the condensation of appropriate starting materials. For example, a bromophenyl ketone can react with a thienopyrimidine derivative under suitable conditions.
- Another approach is the cyclization of a precursor containing a thienopyrimidine scaffold and a bromophenyl group.
- Reaction Conditions :
- These reactions typically occur under inert atmosphere (nitrogen or argon) and in the presence of a base or acid catalyst.
- Solvents like dichloromethane, dimethylformamide, or acetonitrile are commonly used.
- Industrial Production :
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions and purification steps ensures high yield and purity.
Analyse Chemischer Reaktionen
- Reactions :
- The compound can undergo various reactions, including:
- Oxidation : Oxidative transformations of the sulfur atom or aromatic rings.
- Reduction : Reduction of carbonyl groups or other functional moieties.
- Substitution : Halogen exchange or nucleophilic substitution.
- Common Reagents and Conditions :
- Oxidation: Reagents like potassium permanganate, chromium trioxide, or peracids.
- Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
- Substitution: Sodium or potassium hydroxide, nucleophiles (e.g., amines).
- The compound can undergo various reactions, including:
- Major Products :
- Oxidation may lead to sulfoxides or sulfones.
- Reduction can yield the corresponding amines.
- Substitution reactions result in various derivatives.
Wissenschaftliche Forschungsanwendungen
- Chemistry :
- The compound serves as a versatile building block for designing novel molecules due to its unique structure.
- Researchers explore its reactivity and use it in synthetic methodologies.
- Biology and Medicine :
- Investigating its biological activity against specific targets (e.g., enzymes, receptors).
- Assessing its potential as a drug candidate or probe molecule.
- Industry :
- Applications in materials science, such as organic electronics or sensors.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific targets.
- It may interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Similar Compounds :
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (B4) : Investigated for neurotoxic potential .
- 4-(3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-D]pyrimidin-2-yl)benzenesulfonamide : A related compound with a similar core structure .
- Uniqueness :
- The compound’s combination of thienopyrimidine, bromophenyl, and chlorophenylacetamide moieties sets it apart from other derivatives.
Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights
Eigenschaften
CAS-Nummer |
618880-55-0 |
|---|---|
Molekularformel |
C24H19BrClN3O2S2 |
Molekulargewicht |
560.9 g/mol |
IUPAC-Name |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C24H19BrClN3O2S2/c25-14-5-11-17(12-6-14)29-23(31)21-18-3-1-2-4-19(18)33-22(21)28-24(29)32-13-20(30)27-16-9-7-15(26)8-10-16/h5-12H,1-4,13H2,(H,27,30) |
InChI-Schlüssel |
NDDNAJKQOMHRIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B12009357.png)

![5-(4-methylphenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12009370.png)
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12009376.png)

![(5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12009389.png)


![(5E)-5-[2-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12009400.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12009417.png)



